2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol
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Overview
Description
2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is a chemical compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is characterized by the presence of an amino group, a dioxolane ring, and a hydroxyl group. This compound is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol typically involves the reaction of 2-amino-1,3-propane diol with electrophiles to form functional diol intermediates . These intermediates are then cyclized to generate the dioxolane ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, leverages its unique structural properties.
Industry: It is employed in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A precursor in the synthesis of 2-Amino-3-(1,3-dioxolan-2-yl)propan-1-ol.
1,3-Dioxolane-2-propan-1-ol: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both an amino group and a dioxolane ring, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(1,3-dioxolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(4-8)3-6-9-1-2-10-6/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNIIGYMYSUBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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